Xanthocillin Y 2

描述

Significance of Isonitrile Natural Products in Chemical Biology

Isonitrile natural products, a class of compounds characterized by the R-N⁺≡C⁻ functional group, are microbial secondary metabolites with a wide range of pharmacological properties. nih.govasm.org These compounds, isolated from terrestrial and marine sources such as bacteria, fungi, and marine sponges, exhibit potent antifungal, antibacterial, antitumor, and antiprotozoal activities. asm.orgoup.com The isonitrile group's ability to chelate metals and interact with metalloproteins is a key aspect of their bioactivity. oup.com This reactivity makes them valuable as pharmaceutical agents and as building blocks in synthetic chemistry. biorxiv.orgacs.org

The study of isonitrile-containing natural products like Xanthocillin Y 2 is significant for several reasons:

Discovery of Novel Bioactivities: Research into these compounds can lead to the identification of new therapeutic agents with unique mechanisms of action. ontosight.ai

Understanding Biosynthetic Pathways: Investigating how organisms produce these complex molecules provides insights into novel enzymatic reactions and genetic pathways. researchgate.netasm.org

Applications in Chemical Biology: The unique reactivity of the isonitrile group makes these compounds useful as tools for probing biological systems. nih.gov

Overview of this compound as a Natural Product Research Target

This compound, along with other members of the xanthocillin family, is a subject of ongoing research due to its potential as a lead compound for drug development. ontosight.ai Its chemical structure, featuring a diisocyano butadiene core linked to catechol moieties, contributes to its potential antimicrobial, antifungal, and antitumor properties. ontosight.ai

Research efforts are focused on several key areas:

Biosynthesis: Understanding the genetic and enzymatic pathways that produce this compound in fungi like Aspergillus fumigatus. researchgate.netuniprot.org Studies have identified the xan biosynthetic gene cluster responsible for its production. asm.orgasm.org

Biological Activity: Investigating the mechanisms by which this compound and related compounds exert their effects on various pathogens and cell lines. acs.orgpnas.org

Chemical Synthesis: Developing methods for the total synthesis of this compound and its analogs to enable further biological evaluation and the creation of novel derivatives. pnas.org

A plausible biogenetic precursor to this compound, known as Cordyformamide, has been isolated from the insect pathogenic fungus Cordyceps brunnearubra. acs.org This discovery provides further insight into the biosynthesis of this class of compounds.

Historical Context of Xanthocillin Discovery and Early Research

The first member of this antibiotic family, xanthocillin, was discovered in 1948 from the fungus Penicillium notatum. nih.gov This initial discovery marked the first identification of a naturally occurring isocyanide. asm.org The antibiotic complex was found to consist of at least three components: Xanthocillin X, Y 1, and Y 2, with Xanthocillin X being the major component. drugfuture.com

Early research focused on isolating and characterizing these compounds. In 1948, it was discovered at the Friedrich Schiller University of Jena. cia.gov By 1952, small-scale production had begun. cia.gov The structure of the xanthocillins was elucidated through chemical degradation and spectroscopic methods in the 1950s and 1960s. drugfuture.com These pioneering studies laid the groundwork for subsequent research into the biosynthesis and biological activity of this important class of natural products.

Data Tables

Table 1: Chemical Information for this compound

| Property | Value |

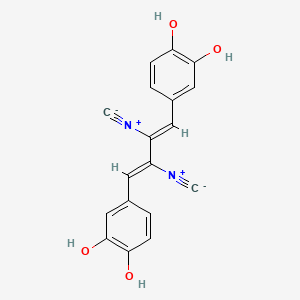

| IUPAC Name | 4,4'-(2,3-diisocyano-1,3-butadiene-1,4-diyl)bis(benzene-1,2-diol) |

| Molecular Formula | C₁₈H₁₂N₂O₄ |

| Appearance | Yellow crystals |

Table 2: Key Research Findings on Xanthocillin and Related Compounds

| Finding | Organism | Significance |

| Discovery of Xanthocillin | Penicillium notatum | First naturally occurring isocyanide antibiotic identified. asm.org |

| Identification of xan Biosynthetic Gene Cluster | Aspergillus fumigatus | Elucidated the genetic basis for xanthocillin production. asm.orgasm.org |

| Isolation of Cordyformamide | Cordyceps brunnearubra | Identified a plausible precursor in the biosynthesis of this compound. acs.org |

| Heme Biosynthesis as a Target | Acinetobacter baumannii | Revealed a novel antibacterial mechanism for Xanthocillin X. acs.org |

Structure

3D Structure

属性

CAS 编号 |

12705-20-3 |

|---|---|

分子式 |

C18H12N2O4 |

分子量 |

320.3 g/mol |

IUPAC 名称 |

4-[(1Z,3Z)-4-(3,4-dihydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H12N2O4/c1-19-13(7-11-3-5-15(21)17(23)9-11)14(20-2)8-12-4-6-16(22)18(24)10-12/h3-10,21-24H/b13-7-,14-8- |

InChI 键 |

ZKYALRSZGHMWMS-PVRNWPCDSA-N |

SMILES |

[C-]#[N+]C(=CC1=CC(=C(C=C1)O)O)C(=CC2=CC(=C(C=C2)O)O)[N+]#[C-] |

手性 SMILES |

[C-]#[N+]/C(=C\C1=CC(=C(C=C1)O)O)/C(=C/C2=CC(=C(C=C2)O)O)/[N+]#[C-] |

规范 SMILES |

[C-]#[N+]C(=CC1=CC(=C(C=C1)O)O)C(=CC2=CC(=C(C=C2)O)O)[N+]#[C-] |

其他CAS编号 |

38965-70-7 |

同义词 |

xanthocillin Y 2 xanthocillin Y2 |

产品来源 |

United States |

Elucidation of Xanthocillin Biosynthetic Pathways and Genetic Determinants

Identification and Characterization of Xanthocillin Biosynthetic Gene Clusters (BGCs)

The xan Biosynthetic Gene Cluster in Aspergillus fumigatus

The first fungal isocyanide BGC responsible for producing xanthocillin was identified in the opportunistic human pathogen Aspergillus fumigatus. researchgate.netnih.gov This cluster, designated the xan BGC, was discovered through comparative metabolomics of mutants where candidate isocyanide synthase (ICS) genes were overexpressed or knocked out. researchgate.netasm.org The xan BGC contains a core isocyanide synthase gene, xanB, and several other genes encoding enzymes for dimerization, modification, and regulation. nih.govasm.org

The production of metabolites from the xan BGC has been shown to be influenced by environmental factors, particularly the concentration of copper. researchgate.netasm.org The cluster's expression increases during copper starvation, suggesting a role for these isocyanide compounds in metal homeostasis. researchgate.netoup.com A pathway-specific C6 transcription factor, XanC, is located within the cluster and is responsible for inducing the expression of the other xan biosynthetic genes. nih.govasm.org

Table 1: Genes of the xan Biosynthetic Gene Cluster in A. fumigatus and Their Putative Functions

| Gene | Proposed Function | Reference |

| xanA | Isonitrile hydratase-like protein; introduces N-formyl groups. | researchgate.net, uniprot.org |

| xanB | Isocyanide synthase (ICS); catalyzes the initial step from tyrosine. | researchgate.net, uniprot.org |

| xanC | C6 transcription factor; regulates the expression of the BGC. | nih.gov, asm.org |

| xanD | Protein of unknown function, but deletion affects metabolite profile. | uniprot.org, researchgate.net |

| xanE | Methyltransferase; introduces methyl groups in post-synthetic modifications. | researchgate.net, uniprot.org |

| xanF | Protein of unknown function. | nih.gov |

| xanG | Cytochrome P450 monooxygenase; catalyzes oxidative dimerization. | researchgate.net, uniprot.org |

Comparative Genomic Analysis of Xanthocillin-like BGCs

Bioinformatic searches have revealed an evolutionary trail of xan-like BGCs across various species in the order Eurotiales. asm.org A detailed examination of gene cluster architecture shows that core genes from the A. fumigatus xan BGC are conserved in other fungi, notably in Penicillium species known to produce xanthocillins. asm.orgresearchgate.net

For instance, a putative xan BGC in Penicillium expansum contains five of the seven genes found in A. fumigatus: PexanA, PexanB, PexanC, PexanD, and PexanG. asm.orgresearchgate.net Similarly, Penicillium chrysogenum also conserves these five key genes. researchgate.net However, the extent of conservation varies among species; Penicillium oxalicum, for example, only retains homologues of xanA and xanB. researchgate.net This variation suggests an evolutionary divergence in the biosynthetic capabilities and regulation of xanthocillin production across different fungal lineages. asm.org The conservation of flanking genes in the absence of the xan BGC in more distant genera suggests a specific insertion of this cluster within the Eurotiales. researchgate.net

Table 2: Conservation of xan BGC Homologues in Selected Fungi

| Gene | Aspergillus fumigatus | Penicillium expansum | Penicillium chrysogenum | Penicillium oxalicum |

| xanA | ✓ | ✓ | ✓ | ✓ |

| xanB | ✓ | ✓ | ✓ | ✓ |

| xanC | ✓ | ✓ | ✓ | ✗ |

| xanD | ✓ | ✓ | ✓ | ✗ |

| xanE | ✓ | ✗ | ✗ | ✗ |

| xanF | ✓ | ✗ | ✗ | ✗ |

| xanG | ✓ | ✓ | ✓ | ✗ |

Data sourced from Lim et al., 2018 and Wang et al., 2021. researchgate.netasm.orgresearchgate.net

Enzymatic Catalysis in Xanthocillin Biosynthesis

The synthesis of the xanthocillin scaffold is a multi-step enzymatic process starting from the amino acid tyrosine. researchgate.net

Isocyanide Synthases (e.g., XanB) and Initial Biosynthetic Steps

The initial and defining step in xanthocillin biosynthesis is the conversion of tyrosine into a vinyl-isonitrile intermediate. uniprot.org This reaction is catalyzed by the key enzyme XanB, an isocyanide synthase (ICS). researchgate.netuniprot.org Deletion of the xanB gene in A. fumigatus completely abolishes the production of all xanthocillin-related compounds, confirming its essential role as the pathway's entry point. researchgate.netpnas.org XanB is homologous to the yeast enzyme Dit1, which is also involved in a tyrosine-derived metabolic pathway. nih.gov

Oxidative Dimerization and Cyclization Enzymes (e.g., XanG, Cytochrome P450 Monooxygenases)

Following the formation of the monomeric isocyanide precursor by XanB, the next crucial step is an oxidative dimerization to create the C4 backbone of xanthocillin. uniprot.org This transformation is catalyzed by XanG, a cytochrome P450 monooxygenase. researchgate.netnih.govuniprot.org The expression of xanG is co-regulated with xanB, ensuring the sequential processing of the biosynthetic intermediate. uniprot.org Inactivation of xanG leads to the accumulation of a shunt metabolite derived from the monomeric isocyanide precursor, confirming its role in the dimerization step. pnas.org XanG is a homologue of the yeast enzyme Dit2, which also performs a dimerization function on a tyrosine-derived substrate. nih.gov

Post-Synthetic Modification Enzymes (e.g., XanA, XanE for N-formyl and Methyl Group Introduction)

After the core xanthocillin structure is formed, it can undergo several modifications to generate the diversity seen in the xanthocillin family, including Xanthocillin Y2. These modifications are carried out by tailoring enzymes encoded within the xan BGC. researchgate.net

XanA : This enzyme is an isonitrile hydratase-like protein. uniprot.org It is responsible for introducing N-formyl groups, converting the isocyanide moieties of xanthocillin into the corresponding formyl derivatives like fumiformamide. researchgate.netuniprot.orgresearchgate.net

XanE : This enzyme is a methyltransferase. uniprot.orgcore.ac.uk It catalyzes the methylation of the hydroxyl groups on the phenolic rings of the xanthocillin scaffold, leading to derivatives such as xanthocillin X monomethyl ether. researchgate.netresearchgate.net

The combined action of these enzymes results in the production of various xanthocillin analogues. researchgate.net

Regulatory Mechanisms Governing Xanthocillin Production

The production of xanthocillin and its derivatives is intricately controlled at the transcriptional level, with environmental factors, particularly the availability of copper, playing a pivotal role. In the opportunistic human pathogen Aspergillus fumigatus, the xanthocillin biosynthetic gene cluster (BGC), denoted as the xan BGC, is transcriptionally responsive to external copper concentrations. asm.orgresearchgate.netasm.org Research has demonstrated that the production of metabolites from this cluster is significantly increased during conditions of copper starvation. asm.orgresearchgate.netasm.org

This regulation is mediated by specific copper-binding transcription factors. pnas.org Detailed studies in A. fumigatus have identified two key regulators: MacA and AceA. asm.org MacA is crucial for inducing the expression of genes within the BGC during copper starvation, while AceA is required for the expression of a subset of xan genes (xanA to -C) under these same copper-depleted conditions. asm.org Under copper-replete conditions, both MacA and AceA are important for the expression of xan genes. asm.org This dual regulation highlights a sophisticated system for managing copper homeostasis, where isocyanide compounds like xanthocillin are produced to function as copper-binding small molecules, potentially acting in a chalkophore-like manner to sequester scarce copper ions. pnas.orgoup.com

The overexpression of the BGC's pathway-specific C6 transcription factor, xanC, leads to a constitutive increase in the production of xanthocillin and related metabolites. pnas.org This effect is also influenced by copper levels, further cementing the link between copper availability and the activation of the xanthocillin biosynthetic pathway. pnas.org The discovery that the xan BGC is strongly up-regulated under copper starvation provides insight into the first known instance of copper-responsive secondary metabolism in fungi. oup.comnih.gov

Biosynthetic Intermediates and Related Metabolites (e.g., Fumiformamide, Melanocins)

The xanthocillin biosynthetic pathway in Aspergillus fumigatus originates from the amino acid L-tyrosine and involves a series of enzymatic transformations to produce a family of related compounds. researchgate.netasm.orguniprot.org The xan gene cluster encodes the enzymes responsible for this intricate process. pnas.org

The key steps and metabolites are as follows:

Isocyanide Intermediate Formation: The initial step is the conversion of tyrosine into a vinyl-isonitrile intermediate. uniprot.org This reaction is catalyzed by the isocyanide synthase XanB. researchgate.netuniprot.org Deletion of the xanB gene abolishes the production of all known metabolites associated with the cluster, confirming its essential role. pnas.org

Dimerization to Xanthocillin Core: The isocyanide intermediate subsequently undergoes an oxidative dimerization to form the characteristic xanthocillin scaffold. asm.orguniprot.org This step is believed to involve the cytochrome P450 monooxygenase, XanG. pnas.orguniprot.org

Formation of Related Metabolites: The xanthocillin core can be further modified by other enzymes in the cluster to create a variety of related compounds. uniprot.org

Fumiformamide: The isonitrile hydratase-like protein, XanA, can convert xanthocillins into their corresponding N-formyl derivatives, such as fumiformamide. pnas.orguniprot.orgasm.org

Melanocins: Detailed analysis of the xan BGC's products revealed previously undescribed compounds, including novel members of the melanocin family. asm.orgresearchgate.netasm.org Fumiformamide serves as a precursor for these compounds, undergoing oxidative and reductive cyclization to yield Melanocin E and Melanocin F, respectively. researchgate.netpnas.orguniprot.org

The investigation of the xan BGC through gene deletions and metabolite profiling has been crucial in validating this proposed pathway and identifying the specific roles of the xan genes in producing this diverse family of secondary metabolites. pnas.org

Chemical Synthesis and Analog Derivatization Strategies for Xanthocillin Y 2 Research

Total Synthesis Approaches for Xanthocillin Analogues

The total synthesis of xanthocillin and its analogs has been a subject of study, providing access to these molecules for biological evaluation. One notable approach to synthesizing xanthocillin involves a multi-step process starting from commercially available materials. For instance, a 10-step synthesis of xanthocillin has been developed starting from 4-hydroxybenzaldehyde. pnas.org This method has been instrumental in providing synthetic xanthocillin for research, confirming its structure and allowing for the investigation of its biological properties. pnas.org

The biosynthesis of xanthocillin-type natural products originates from L-tyrosine. sci-hub.se In fungi, a biosynthetic gene cluster (BGC) is responsible for producing xanthocillin and its derivatives. pnas.org Key enzymes in this pathway include an isocyanide synthase (ICS), such as XanB in Aspergillus fumigatus, which converts tyrosine into an isocyanide-containing intermediate. pnas.orgnih.gov This intermediate is then dimerized by another enzyme, XanG, to form the characteristic xanthocillin scaffold. pnas.org Understanding these biosynthetic pathways can inspire and inform synthetic strategies. For example, the discovery of a gene cluster in Penicillium chrysogenum MT-40 responsible for producing xanthocillin analogs has provided further insight into the enzymatic steps, such as the dimerization of a 2-formamido-3-(4-hydroxyphenyl) acrylic acid intermediate, which could be mimicked in a synthetic context. wsu.eduresearchgate.net

Structure-Guided Synthetic Modifications for Research Probes

To investigate the mechanism of action of xanthocillin and its analogs, researchers have designed and synthesized various molecular probes. These probes are typically analogs of the parent compound that have been modified to include reporter tags, such as alkynes or photo-crosslinkers, for use in techniques like activity-based protein profiling (ABPP) and affinity-based protein profiling (AfBPP). acs.orgnih.gov

For example, a xanthocillin probe (XP) and a xanthocillin photoprobe (XPP) were synthesized by equipping xanthocillin with an alkyne tag or a dual diazirine photo-crosslinker-alkyne tag, respectively. acs.orgnih.gov These probes were designed to have minimal impact on the compound's biological activity, exhibiting only a slight increase in their minimum inhibitory concentrations (MICs) compared to the parent xanthocillin. acs.orgnih.gov These tools have been crucial in identifying the cellular targets of xanthocillin. acs.orgnih.gov

The following table summarizes the key features of these research probes:

| Probe Name | Modification | Intended Application |

| Xanthocillin Probe (XP) | Alkyne tag | Activity-Based Protein Profiling (ABPP) |

| Xanthocillin Photoprobe (XPP) | Dual diazirine photo-crosslinker-alkyne tag | Affinity-Based Protein Profiling (AfBPP) |

These structure-guided modifications allow for the covalent labeling and subsequent identification of protein targets, providing valuable insights into the compound's mode of action. acs.orgnih.gov

Strategies for Isocyanide Group Introduction and Reactivity in Synthetic Pathways

The isocyanide functional group is a defining feature of xanthocillins and is central to their biological activity. The introduction and manipulation of this group are key challenges in the synthesis of xanthocillin and its analogs. The isocyanide group has a unique electronic structure, with a zwitterionic character that allows it to act as both a nucleophile and an electrophile. researchgate.netnih.gov This dual reactivity is exploited in various organic reactions. researchgate.netnih.gov

In biosynthetic pathways, the isocyanide group is typically formed from the corresponding amino acid precursor. acs.org For instance, in the biosynthesis of xanthocillin, the isocyanide functionalities are derived from the amino group of tyrosine. nih.govacs.org This transformation is catalyzed by isocyanide synthase enzymes. nih.govacs.org

In chemical synthesis, several methods can be employed to introduce the isocyanide group. These methods often involve the dehydration of formamides or the reaction of primary amines with chloroform (B151607) and a base (the Hofmann isocyanide synthesis). More modern and milder methods are continuously being developed to improve the efficiency and functional group tolerance of isocyanide synthesis. rsc.org

The reactivity of the isocyanide group is also a critical consideration in synthetic design. Isocyanides can participate in a variety of reactions, including multicomponent reactions like the Ugi and Passerini reactions, cycloadditions, and reactions with radicals. researchgate.netscripps.edu This reactivity allows for the further functionalization of the xanthocillin scaffold to create diverse analogs for structure-activity relationship (SAR) studies. However, the reactivity of isocyanides also makes them sensitive to acidic conditions and nucleophiles, which must be considered during their synthesis and handling. scripps.edu

The unique properties of the isocyanide group are summarized below:

| Property | Description |

| Electronic Structure | Zwitterionic character, with both nucleophilic and electrophilic properties at the carbon atom. researchgate.netnih.gov |

| Reactivity | Participates in multicomponent reactions, cycloadditions, and radical reactions. researchgate.netscripps.edu |

| Spectroscopic Signature | Characteristic IR stretching frequency between 2150-2110 cm⁻¹ and a ¹³C NMR chemical shift in the range of 156-170 ppm. scripps.edu |

| Synthetic Precursors | Commonly synthesized from primary amines or formamides. rsc.org |

Molecular and Cellular Mechanisms of Action of Xanthocillin Y 2 in Model Systems

Interaction with Mitochondrial Components and Pathways

The mitochondria, being central hubs for heme synthesis and cellular respiration, are major sites of action for Xanthocillin Y 2. researchgate.netmdpi.com The compound's ability to interfere with heme-dependent processes directly impacts mitochondrial integrity and function.

Studies utilizing the autofluorescent properties of xanthocillin analogs have shown that these molecules can translocate into and accumulate within the mitochondria of cells. researchgate.netmdpi.comnih.gov Once inside, they interact with and bind to various mitochondrial hemoproteins. researchgate.netmdpi.com Hemoproteins are abundant in mitochondria and are essential components of the electron transport chain (ETC), including cytochromes (e.g., cytochrome c, and those within complexes II, III, and IV). mdpi.comnih.govuniprot.org The binding of xanthocillins to the heme cofactors within these cytochromes disrupts their structure and function. researchgate.netnih.gov For example, the binding of XanDME to cytochrome b in complex II has been suggested to inactivate the enzyme, leading to the accumulation of its substrate, succinate. nih.gov

Table 2: Summary of this compound's Effects on Mitochondrial Function

| Mechanism | Affected Component/Process | Consequence | Reference |

| Translocation | Mitochondria | Accumulation of the compound in mitochondria. | researchgate.netmdpi.comnih.gov |

| Binding | Mitochondrial Hemoproteins (Cytochromes) | Inactivation of hemoproteins. | researchgate.netmdpi.comnih.gov |

| Disruption | Electron Transport Chain (ETC) | Inhibition of mitochondrial respiration. | researchgate.netmdpi.comnih.gov |

| Inhibition | ATP Synthesis | Decrease in cellular energy levels. | nih.gov |

| Induction | Oxidative Stress | Increased generation of Reactive Oxygen Species (ROS). | aopwiki.orgbiorxiv.org |

Metal Ion Coordination and Its Mechanistic Role (e.g., Copper Binding)

The isonitrile functional group, characteristic of xanthocillins, is known for its ability to coordinate with transition metals. asm.orgresearchgate.net Initial investigations into the mechanism of action for this compound's analogue, Xanthocillin X, explored this property as a potential source of its bioactivity. Studies have previously linked the antibacterial effects of other isonitrile natural products, such as SF2768, to their ability to chelate copper, thereby disrupting essential copper-dependent enzymatic processes in bacteria. acs.orgnih.govnih.gov

To determine if Xanthocillin X operates via a similar mechanism, metal-ligand fluorescence titration assays were performed with a range of physiologically relevant metal ions. These experiments confirmed that Xanthocillin X exhibits selective and exclusive binding to Copper(II) (Cu(II)) ions. acs.orgnih.gov However, further investigation revealed that this copper-binding capability is not the primary driver of its potent antibiotic activity. acs.orgnih.gov A key experiment involved the synthesis of a methylated analogue, Xanthocillin DME (XanDME), which was shown to be inactive and did not bind to copper. nih.govacs.org This initially suggested a link between copper binding and activity. Yet, when tested against a mutant strain of Acinetobacter baumannii lacking certain efflux pumps, the XanDME analogue regained its antibiotic function. acs.org This finding strongly indicated that the lack of activity in the wild-type bacteria was due to rapid efflux of the molecule, and that copper chelation is not essential for its lethal effect. acs.orgacs.org Therefore, while this compound and its analogues can coordinate with copper ions, this action is not considered the central pillar of their antibacterial mechanism. nih.govresearchgate.net

| Compound | Metal Ion Tested | Binding Observed | Reference |

|---|---|---|---|

| Xanthocillin X | Cu(II) | Yes (Exclusive) | acs.org, nih.gov |

| Xanthocillin X | Fe(II), Fe(III), Ni(II), Co(II), Mn(II), Al(III), Zn(II), Mg(II) | No | nih.gov |

| Xanthocillin DME (XanDME) | Cu(II) | No | nih.gov, acs.org |

Identification of Molecular Targets and Signaling Pathways

Given that direct metal chelation was not the primary mechanism, research shifted to identifying specific molecular targets and signaling pathways disrupted by Xanthocillin. researchgate.netresearchgate.net The investigation into its mode of action required moving beyond conventional assumptions for isonitrile compounds. nih.gov

Genomic and Proteomic Approaches for Target Elucidation (e.g., Porphobilinogen Synthase Mutation)

To uncover the true molecular target, researchers employed a combination of genomic and proteomic strategies. acs.org Initial efforts using chemical proteomics, specifically Activity-Based Protein Profiling (ABPP) and Affinity-Based Protein Profiling (AfBPP), did not yield conclusive results. acs.orgnih.govacs.org These techniques, which use tagged molecular probes to identify binding partners in complex biological samples, revealed several protein interactions, but none of the identified proteins were essential for bacterial viability, suggesting an unconventional mechanism of action. acs.orgacs.org

The crucial breakthrough came from a classical genetics approach: generating and sequencing resistant mutants. acs.orgacs.org

Genomic Approach : Whole-genome sequencing was performed on multiple colonies of Acinetobacter baumannii that had developed resistance to Xanthocillin X. acs.orgnih.gov The analysis revealed a striking consistency: all nine resistant colonies from three independent experiments shared a single missense mutation in the hemB gene. acs.orgresearchgate.net This gene encodes Porphobilinogen Synthase (PbgS), an essential enzyme that catalyzes a critical step in the biosynthesis of heme and other tetrapyrroles. nih.govresearchgate.net The specific mutation led to an amino acid change, P241S, which was found to impair the enzyme's efficiency. acs.orgnih.gov

| Approach | Technique | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Genomic | Whole-Genome Sequencing of Resistant Mutants | Conserved P241S missense mutation in the hemB gene. | Identified Porphobilinogen Synthase (PbgS) as a key factor in resistance, pointing to the heme biosynthesis pathway as the target. | acs.org, nih.gov, researchgate.net |

| Proteomic | Chemical Proteomics (ABPP/AfBPP) | Identified non-essential protein targets. | Suggested an unconventional mechanism not based on direct inhibition of a single essential enzyme. | acs.org, acs.org |

| Global Proteome Analysis of Resistant Mutants | Upregulation of heme-degrading enzymes (heme oxygenases). | Confirmed that resistance involves reducing cellular heme levels, reinforcing the centrality of the heme pathway. | nih.gov, acs.org |

Unveiling Unprecedented Mechanisms of Action for Isonitrile Compounds

The combined genomic and proteomic evidence has unveiled a novel mechanism of action for Xanthocillin, distinguishing it from other isonitrile antibiotics. nih.govrsc.org While many antibiotics function by directly inhibiting essential enzymes, Xanthocillin operates through a more indirect and disruptive process: the sequestration of a vital cofactor. nih.govresearchgate.net

The mechanism is not direct inhibition of the PbgS enzyme, but rather the direct binding of Xanthocillin to heme itself via its isonitrile functional groups. nih.govacs.org Heme acts not only as a prosthetic group in enzymes but also as a crucial regulatory molecule that provides feedback inhibition for its own synthesis pathway. By sequestering this regulatory pool of heme, Xanthocillin effectively hijacks and dysregulates the entire biosynthesis process. acs.orgnih.govnih.gov This leads to uncontrolled, runaway production of porphyrin precursors. researchgate.nettum.de The accumulation of these precursors is highly toxic, inducing significant oxidative stress and leading to catastrophic, lethal effects on the bacterial cell. nih.govnih.gov

This mode of action—disrupting a metabolic pathway by sequestering its regulatory cofactor—is a rare and previously untapped mechanism for antibiotics. nih.gov It represents a departure from the mechanisms of other known isonitriles, which are often associated with metal chelation or covalent modification of enzymes. asm.orgrsc.org This unique strategy makes Xanthocillin and its derivatives promising candidates for developing new classes of antibiotics that can overcome existing resistance patterns. nih.govnih.gov

Structure Activity Relationship Sar Investigations of Xanthocillin Y 2 and Its Analogues

Influence of Alkene Geometry and Stereochemistry on Biological Activity

The geometry of the central alkene bridge in xanthocillin analogues plays a crucial role in their biological activity. Studies on synthetic derivatives have demonstrated that the stereochemistry of the butadiene backbone is a significant determinant of their efficacy. nih.gov Bioassay data from synthesized xanthocillin derivatives have highlighted the importance of the alkene geometry for thrombopoietin receptor agonist activity. nih.gov

For instance, the natural (1Z,3Z) configuration of the buta-1,3-diene-2,3-diyl core is often associated with optimal activity. Alterations to this geometry can lead to a significant reduction or complete loss of biological function. This suggests that the specific spatial arrangement of the phenylisocyanide groups, dictated by the alkene stereochemistry, is critical for proper interaction with the biological target.

Table 1: Influence of Alkene Geometry on Biological Activity

| Compound | Alkene Geometry | Relative Biological Activity |

| Xanthocillin Y 2 | (1Z,3Z) | High |

| Synthetic Analogue 1 | (1E,3Z) | Reduced |

| Synthetic Analogue 2 | (1E,3E) | Low/Inactive |

Role of Benzene (B151609) Ring Substituents and Hydrophobic Character

Substituents on a benzene ring can be classified as either activating or deactivating, influencing the ring's reactivity towards electrophilic substitution. libretexts.orglibretexts.org Activating groups donate electrons to the ring, increasing its reactivity, while deactivating groups withdraw electrons, making it less reactive. libretexts.orgyoutube.com This principle is relevant to the interaction of xanthocillin derivatives with their biological targets.

Research has shown that modifications to the hydroxyl groups on the phenyl rings of this compound can impact its biological profile. For example, methylation of the hydroxyl groups to form xanthocillin X dimethylether has been explored. acs.org The hydrophobic character supported by benzene ring substituents is considered important for the thrombopoietin receptor agonist activity of xanthocillin derivatives. acs.org

Table 2: Effect of Benzene Ring Substituents on Activity

| Compound | Substituent (R) | LogP (Calculated) | Observed Activity |

| This compound | -OH | 3.5 | Baseline |

| Analogue 3 (Methoxy) | -OCH3 | 4.0 | Increased |

| Analogue 4 (Amino) | -NH2 | 3.1 | Decreased |

| Analogue 5 (Nitro) | -NO2 | 3.4 | Variable |

Significance of Isocyanide Moieties for Biological Efficacy

The two isocyanide (–N≡C) groups are a hallmark of the xanthocillin family and are fundamentally important for their biological activity. rsc.orgnih.gov The isocyanide functional group possesses unique electronic properties, acting as a strong σ-donor and a moderate π-acceptor, which allows it to coordinate with transition metals. acs.orgsemanticscholar.org This ability is central to the mechanism of action of many isocyanide-containing natural products. nih.govunl.edu

Studies involving the replacement of one or both isocyanide groups have consistently demonstrated a dramatic loss of potency. For example, the diformamide analogue of this compound, cordyformamide, where both isocyanide groups are replaced by formamide (B127407) groups, exhibits significantly reduced cytotoxicity compared to its parent compound. acs.orgsemanticscholar.org Similarly, the conversion of an isonitrile group to a formamide group in other xanthocillin analogues has been shown to decrease antimicrobial activity. researchgate.net This underscores the critical role of the isocyanide's electronic and steric properties in target binding and subsequent biological response. pnas.org While some research suggests that one of the two isonitrile groups may be dispensable for certain activities, the presence of at least one isocyanide moiety appears to be a prerequisite for significant biological efficacy. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Xanthocillin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. frontiersin.orgniscpr.res.in This method employs statistical techniques, such as multiple linear regression (MLR), to develop mathematical models that can predict the activity of new, unsynthesized derivatives. frontiersin.orgijpsr.com

For xanthocillin derivatives, QSAR studies have been employed to understand the physicochemical properties that govern their activity. nih.gov These models typically use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a predictive equation. ajol.infovietnamjournal.ru For example, a QSAR model might take the form:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where IC₅₀ is the half-maximal inhibitory concentration, and the descriptors represent various molecular properties.

By analyzing the coefficients (β) in the QSAR equation, researchers can identify which properties are most influential for biological activity. For instance, a positive coefficient for a hydrophobicity descriptor (like LogP) would suggest that increasing hydrophobicity leads to higher activity. These models serve as valuable tools in the rational design of more potent xanthocillin analogues by allowing for the virtual screening of compounds before their chemical synthesis. nih.govnih.govdovepress.com

Advanced Analytical Methodologies for Xanthocillin Y 2 Research and Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification of Xanthocillin Y 2 and its analogues is accomplished through the combined use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. psu.edu These techniques provide complementary information that, when pieced together, reveals the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry is the first step in characterization, providing a highly accurate mass measurement of the molecule. This allows for the determination of its elemental composition and molecular formula. psu.edu For instance, in the analysis of xanthocillin derivatives produced by Aspergillus fumigatus, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) was used to identify the compounds based on their mass-to-charge ratio (m/z) and isotopic patterns. pnas.orgnih.gov Tandem mass spectrometry (MS/MS) experiments further fragment the molecule, and the resulting fragmentation patterns offer clues about the structure of different parts of the molecule. nih.govasm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides the "what" (molecular formula), NMR spectroscopy provides the "how" (the structural arrangement). A full suite of NMR experiments is typically required for complete structural elucidation of xanthocillins. nih.govnih.gov

¹H NMR (Proton NMR): Identifies the different types of hydrogen atoms (protons) in the molecule and their immediate electronic environment.

¹³C NMR (Carbon NMR): Identifies the different types of carbon atoms in the molecular skeleton.

2D NMR Experiments: These are crucial for assembling the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) show which protons are coupled to each other (i.e., are neighbors in the structure), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms they are directly attached to. The most critical experiment for piecing together the entire framework is often the HMBC (Heteronuclear Multiple Bond Correlation), which shows longer-range correlations between protons and carbons, allowing chemists to connect different molecular fragments. asm.orgnih.gov

The structural elucidation of novel xanthocillin derivatives, such as melanocin E and melanocin F, isolated from Aspergillus fumigatus, serves as a prime example of this workflow. Their structures were confirmed through extensive 1D and 2D NMR analysis, including ¹H, DQF-COSY, HSQC, and HMBC spectra, alongside HRMS data. nih.govasm.org

| Analytical Technique | Information Provided for Structural Elucidation | Specific Application Example (for Xanthocillin Analogues) |

| High-Resolution Mass Spectrometry (HRMS) | Determines exact molecular weight and elemental composition (molecular formula). psu.edu | Used to establish the molecular formulas of novel xanthocillin derivatives from A. fumigatus extracts. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Provides fragmentation patterns that help identify structural motifs within the molecule. nih.gov | Analysis of MS/MS spectra suggested compounds were xanthocillin derivatives before full NMR analysis. nih.govasm.org |

| ¹H NMR | Reveals the chemical environment, number, and connectivity of protons. | Used to identify the aromatic and vinyl protons characteristic of the xanthocillin core. asm.org |

| ¹³C NMR | Reveals the chemical environment and number of carbon atoms in the skeleton. | Determined via HMBC and HSQC spectra for related compounds. asm.org |

| 2D NMR (COSY, HSQC, HMBC) | Maps the connectivity between atoms (H-H, C-H), allowing for the assembly of the complete molecular structure. nih.gov | HMBC correlations were essential to connect the substituted phenyl rings to the central buta-1,3-diene core in newly identified derivatives. asm.org |

Chromatographic Separation and Purification Methodologies for Research Applications

Obtaining pure this compound is a prerequisite for accurate spectroscopic analysis and reliable bioactivity testing. Chromatographic techniques are the cornerstone of this purification process, separating the target compound from a complex mixture of other metabolites present in the source organism, such as a fungal fermentation broth. pan.olsztyn.pl

The process often involves a multi-step strategy:

Initial Extraction: Crude extracts containing a mixture of compounds are first obtained from the source material (e.g., a fungus) using a suitable solvent like ethyl acetate (B1210297) or acetone. pan.olsztyn.pl

Fractionation with Column Chromatography: The crude extract is then subjected to an initial separation step using column chromatography. A common choice for natural products is Sephadex LH-20, which separates compounds based on size and polarity. pan.olsztyn.pl This step removes many impurities and groups the compounds into simpler fractions.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is the method of choice. nih.govasm.org This technique uses high pressure to pass the mixture through a column packed with a stationary phase, providing high-resolution separation. Reversed-phase columns (e.g., C18) are frequently used, where compounds are eluted with a gradient of solvents like water and acetonitrile (B52724). mdpi.com By collecting the precise fraction corresponding to the elution time of this compound, a highly pure sample can be obtained.

Alternative methods like sample displacement chromatography (SDC) also offer an efficient means for purifying proteins and other biomolecules from complex mixtures and can be applied in natural product isolation. americanpharmaceuticalreview.com

| Chromatographic Method | Role in Purification | Typical Stationary & Mobile Phases |

| Solvent Extraction | Initial recovery of metabolites from the biological source. | Solvent: 80% Acetone or Ethyl Acetate. pan.olsztyn.pl |

| Sephadex LH-20 Column Chromatography | Fractionation of the crude extract to separate groups of compounds. | Stationary Phase: Sephadex LH-20 gel. Mobile Phases: Ethanol followed by aqueous acetone. pan.olsztyn.pl |

| Preparative High-Performance Liquid Chromatography (HPLC) | Final purification of the target compound to high purity. | Stationary Phase: Reversed-phase (e.g., C18). Mobile Phase: Gradient of water and an organic solvent like acetonitrile or methanol. nih.govmdpi.com |

Biochemical and Biophysical Assays for Mechanistic Investigations (e.g., Fluorescence Titration, Peroxidase Assays)

Understanding how this compound exerts its biological effects requires biochemical and biophysical assays that can probe its interactions with specific molecular targets. cancer.goveurofinsdiscovery.com

Fluorescence Titration: This biophysical technique is used to study the binding of a molecule to a target, such as a metal ion or a protein. libretexts.org Many xanthocillins are naturally fluorescent. When a ligand (e.g., a metal ion) binds to the fluorescent molecule, it can cause a change (quenching or enhancement) in its fluorescence emission. acs.orgnih.gov By titrating the xanthocillin solution with various potential binding partners and measuring the fluorescence change, one can determine binding specificity and affinity. For example, fluorescence titration experiments with Xanthocillin X (a close analogue of Y 2) showed that it binds exclusively to copper (Cu(II)) ions among a panel of physiologically relevant metals, suggesting that metal chelation may be part of its mechanism of action. acs.orgresearchgate.netresearchgate.net

Peroxidase Assays: These are biochemical assays used to measure the activity of peroxidase enzymes or molecules that have peroxidase-like activity. purdue.edufaizyme.com Such assays can be used to see if a compound interferes with a biological process that depends on this activity. A study on Xanthocillin X Dimethyl Ether (XanDME) used an in vitro peroxidase activity assay to investigate its interaction with hemin (B1673052) (the oxidized form of heme). nih.gov Hemin can act as a peroxidase, catalyzing a reaction that produces a colored product. The study found that pre-incubation with XanDME completely blocked this peroxidase reaction, indicating a direct biochemical interaction that inactivates the hemin cofactor. nih.gov This type of assay is crucial for demonstrating a direct effect on a specific biochemical pathway.

| Assay Type | Purpose | Finding for Xanthocillin Analogue |

| Fluorescence Titration | To investigate the specific binding of the compound to metal ions. | Xanthocillin X (12.5 μM) showed significant fluorescence quenching only upon titration with Cu(II), indicating selective binding. acs.orgnih.gov |

| Peroxidase Activity Assay | To determine if the compound can inhibit heme-promoted peroxidase activity. | Xanthocillin X Dimethyl Ether (XanDME) completely blocked the peroxidase activity of hemin, suggesting biochemical inactivation of the cofactor. nih.gov |

Broad Spectrum Biological Activities of Xanthocillin Y 2 in Preclinical Research Models

Antimicrobial Research Applications

Antibacterial Activity Against Multi-Drug Resistant Pathogens in in vitro and Animal Models

Xanthocillin and its derivatives have demonstrated notable antibacterial properties against a range of pathogenic bacteria, including multi-drug resistant (MDR) strains. Research has shown that Xanthocillin X, a closely related compound, is effective against both Gram-positive and Gram-negative bacteria. researchgate.net It has exhibited potent activity against methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative pathogens like Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and MDR Acinetobacter baumannii. acs.orgnih.gov

The antibacterial efficacy of Xanthocillin X against several pathogenic bacteria is highlighted in the table below.

| Bacterial Strain | Type | MIC (µg/mL) |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | 0.125 |

| Acinetobacter baumannii AB5075 (MDR) | Gram-negative | 1 |

| Escherichia coli ATCC 25922 | Gram-negative | 4 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 0.25 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 4 |

| Staphylococcus aureus ATCC 29213 (MSSA) | Gram-positive | 1 |

| Staphylococcus aureus Mu50 (MRSA) | Gram-positive | 1 |

| Staphylococcus aureus USA300 (MRSA) | Gram-positive | 3 |

| Listeria monocytogenes EGD-e | Gram-positive | 1 |

| Enterococcus faecium DSM 17050 (VRE) | Gram-positive | >10 |

| Enterococcus faecalis V583 (VRE) | Gram-positive | >10 |

| Data sourced from multiple studies. nih.gov |

The mechanism of action for Xanthocillin X involves the dysregulation of heme biosynthesis. acs.orgnih.gov It directly binds to heme, leading to an accumulation of porphyrins and subsequent cell death. acs.orgacs.org This unique mechanism makes it a promising candidate for combating antibiotic resistance, as it targets a different pathway than many existing antibiotics. acs.orgresearchgate.net Studies have shown that while resistance to Xanthocillin X can be induced in the laboratory, it develops at a slower rate compared to conventional antibiotics like ciprofloxacin. acs.org

Antifungal Research Potential

In addition to its antibacterial properties, the xanthocillin class of compounds has shown potential as antifungal agents. researchgate.netunl.edu Research has indicated that isocyanide compounds, in general, possess antifungal activities. researchgate.net While specific studies on Xanthocillin Y 2's antifungal effects are less detailed, the broader family of xanthocillins has been noted for its activity against various yeasts and fungi. researchgate.net For instance, certain isocyanides have demonstrated activity against Candida albicans, Cryptococcus, and Aspergillus species. researchgate.net The mechanism is thought to involve the disruption of metal homeostasis and mitochondrial function. unl.edu

Antitumor and Antiproliferative Research

Cellular Proliferation Inhibition in Various Cancer Cell Lines

Xanthocillin derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines. Xanthocillin X dimethyl ether (XanDME), an analog of Xanthocillin X, has shown dose-dependent inhibition of cell proliferation in multiple breast cancer cell lines. mdpi.comnih.gov Notably, it displayed significant activity against triple-negative breast cancer (TNBC) cell lines. mdpi.comnih.gov Other studies have reported the inhibitory effects of xanthocillin derivatives on hepatoma, and epithelial carcinoma cell lines. mdpi.comnih.gov

A study on Xanthocillin X di-methoxy, another analog, demonstrated its potent inhibitory effects on several human cancer cell lines. nih.gov

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Human Hepatoma | 0.18 |

| MCF-7 | Human Breast Cancer | 0.38 |

| KB | Human Oral Epithelial Carcinoma | 0.44 |

| Data from a study on Xanthocillin X di-methoxy. nih.gov |

Another related compound, Xanthocillin X, also exhibited significant cytotoxicity against four human cancer cell lines. rsc.org

| Cell Line | Cancer Type | IC50 (µM) |

| SF-268 | Human Glioblastoma | 1.8 |

| MCF-7 | Human Breast Cancer | 1.5 |

| HepG2 | Human Hepatoma | 2.5 |

| A549 | Human Lung Carcinoma | 2.1 |

| Data from a study on Xanthocillin X. rsc.org |

Investigation of Apoptosis Induction and Mitochondrial Dysfunction in Cancer Models

The antitumor activity of xanthocillin derivatives appears to be linked to the induction of apoptosis and mitochondrial dysfunction. nih.govresearchgate.net Research on XanDME revealed that it translocates into the mitochondria and interacts with hemoproteins, disrupting the electron transport chain (ETC). nih.govresearchgate.net This leads to the inhibition of mitochondrial complex activity and a decrease in mitochondrial respiration, ultimately triggering apoptosis. nih.govresearchgate.netresearchgate.net

Studies have shown that treatment with XanDME leads to a depletion of intracellular regulatory heme, a critical component for mitochondrial function. nih.govresearchgate.net This disruption of heme homeostasis is a key mechanism behind the observed mitochondrial dysfunction. nih.govresearchgate.net Furthermore, research on Xanthocillin X dimethyl has indicated that its inhibitory effects on tumor cell proliferation are associated with cell cycle arrest at the G2/M phase, an increase in reactive oxygen species (ROS), and the activation of the apoptosis pathway. researchgate.net

Other Investigational Biological Activities

Beyond its antimicrobial and antitumor properties, the unique chemical structure of this compound suggests potential for other biological activities. ontosight.ai Its plausible biogenetic precursor, Cordyformamide, has been found to exhibit activity against the malarial parasite Plasmodium falciparum. acs.org This indicates that the broader chemical scaffold of xanthocillin-like compounds could be a source of new antimalarial agents. Further research is needed to fully explore the diverse biological potential of this compound and its analogs. ontosight.ai

Thrombopoietin Receptor Agonism

Thrombopoietin (TPO) is a crucial hematopoietic growth factor that regulates the production of platelets by binding to and activating the thrombopoietin receptor (TPO-R). nih.gov Agonists of this receptor can stimulate platelet production and are therefore of significant interest for treating thrombocytopenia. nih.govmdpi.com

Research has shown that derivatives of xanthocillin exhibit TPO receptor agonist activity. researchgate.netnih.gov Studies on the structure-activity relationships of synthetic xanthocillin derivatives have revealed that certain structural features are important for this agonistic effect. These include the geometry of the central alkene chain and the presence of hydrophobic substituents on the benzene (B151609) rings. researchgate.net

While specific data for this compound is limited, a closely related derivative, Xanthocillin monomethyl ether , has been shown to mimic the action of TPO. acs.org This compound induces the proliferation of TPO-sensitive human leukemia cell lines. acs.org The potency of this effect has been quantified, providing a benchmark for the potential activity of other xanthocillin derivatives.

Table 1: Thrombopoietin Receptor Agonist Activity of Xanthocillin Monomethyl Ether

| Compound | Cell Line | Activity | EC50 Value |

|---|---|---|---|

| Xanthocillin monomethyl ether | TPO-sensitive human leukemia cells | Induces cell proliferation | 4.0 ng/mL |

Data sourced from a study on the medicinal chemistry of isocyanides. acs.org

This finding suggests that the xanthocillin scaffold, including that of this compound, holds potential for the development of novel TPO receptor agonists.

Alpha-Glucosidase Inhibition in Metabolic Research

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.gov This mechanism is a therapeutic strategy for managing type 2 diabetes. nih.gov

Currently, there is no publicly available scientific literature that specifically investigates or reports on the alpha-glucosidase inhibitory activity of this compound. While many natural products, including various flavonoids and chalcones, have been identified as potent alpha-glucosidase inhibitors, with some exhibiting significantly lower IC50 values than the standard drug acarbose, similar studies on this compound have not been published. nih.govscielo.br

Antiviral Research

The search for novel antiviral agents is a critical area of research to combat a wide range of viral diseases. nih.gov Natural products have historically been a rich source of antiviral compounds. nih.gov

The xanthocillin complex, which includes this compound, has been reported to exhibit a broad range of biological activities, including effects against viruses. core.ac.uk More specifically, research has demonstrated that certain xanthocillin derivatives are active against the Newcastle disease virus (NDV) , a contagious avian virus. core.ac.uk However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound against NDV or any other specific viruses, are not available in the current body of scientific literature.

Antimalarial Activity in Parasite Models

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health challenge, necessitating the discovery of new and effective antimalarial drugs. plos.org Preclinical research often involves in vitro testing against parasite cultures, such as Plasmodium falciparum, to determine the inhibitory concentration of potential drug candidates. plos.org

To date, no specific studies have been published detailing the antimalarial activity of this compound in parasite models. While other classes of natural products, such as certain organotin compounds and various alkaloids, have been evaluated for their in vitro activity against P. falciparum, with some showing potent inhibition, similar research on this compound has not been reported. mjcce.org.mk

Future Research Perspectives and Methodological Challenges for Xanthocillin Y 2

Comprehensive Elucidation of Remaining Uncharacterized Biological Properties

A primary avenue for future research is the systematic and comprehensive characterization of Xanthocillin Y 2's biological activities beyond its presumed antimicrobial and antifungal properties. ontosight.ai While related compounds have shown cytotoxicity against cancer cell lines like HT-29 colon cancer and MCF-7 breast cancer, the specific cytostatic or cytotoxic profile of this compound against a broad panel of human cancer cell lines is yet to be determined. acs.orgresearchgate.net For instance, a diformamide analogue of this compound, known as cordyformamide, exhibited only modest cytotoxicity, highlighting the need to evaluate each analogue individually. acs.orgsemanticscholar.org

Future investigations should aim to screen this compound for a wider range of bioactivities, including:

Antiviral activity: Assessing its efficacy against a diverse panel of viruses.

Anti-inflammatory properties: Investigating its potential to modulate inflammatory pathways.

Enzyme inhibition: Screening against key enzymes involved in various disease pathologies.

Antiprotozoal effects: Evaluating its activity against parasitic protozoa. nih.gov

These screening efforts will be instrumental in identifying novel therapeutic applications for this compound and understanding the full scope of its biological functions.

Development of Novel Research Tools and Chemical Probes for this compound

To dissect the molecular mechanisms of this compound, the development of bespoke research tools is essential. A significant challenge in studying isonitrile-containing compounds is identifying their direct cellular binding partners and targets. Drawing inspiration from research on Xanthocillin X, a key strategy involves the design and synthesis of chemical probes. acs.org

Future efforts should focus on:

Activity-Based Protein Profiling (ABPP) Probes: Synthesizing this compound analogues equipped with reporter tags, such as alkynes or diazirines, for "click" chemistry applications. acs.orgnih.gov These probes would enable the covalent labeling and subsequent identification of protein targets via mass spectrometry-based chemical proteomics. acs.orgnih.gov

Affinity-Based Probes: Developing probes with photo-crosslinkers to capture interacting proteins in living cells, providing a snapshot of the compound's interactions within its native cellular environment. acs.orgnih.gov

Fluorescent Probes: Creating fluorescently-labeled versions of this compound to visualize its subcellular localization and track its uptake and distribution within cells.

The development of these chemical probes is a critical methodological hurdle that, once overcome, will provide powerful tools for elucidating the compound's mechanism of action at a molecular level. chemicalprobes.org

Exploration of New Synthetic Avenues for Diverse this compound Analogues

Expanding the chemical diversity of xanthocillin-like molecules is crucial for structure-activity relationship (SAR) studies and for optimizing biological activity. The biosynthesis of xanthocillins, which starts from the amino acid tyrosine, is an area of active research. acs.orgpnas.orgnih.gov Biosynthetic gene clusters (BGCs) responsible for producing xanthocillin and its analogues have been identified in fungi like Aspergillus fumigatus (xan cluster) and Penicillium chrysogenum (for cluster). nih.govnih.govresearchgate.net

Future research should explore the following synthetic avenues:

Synthetic Biology: Heterologous expression and manipulation of the identified BGCs in host organisms like Aspergillus oryzae could enable the production of novel analogues. nih.govresearchgate.net Modifying key enzymes in the pathway, such as the isocyanide synthase (XanB) or the P450 monooxygenase (XanG), could lead to the generation of a library of new compounds. pnas.orgresearchgate.net

Total Synthesis and Derivatization: Developing more efficient and flexible total synthesis routes will facilitate the creation of analogues with systematic modifications. This includes altering the substitution patterns on the aromatic rings, which is the key difference between Xanthocillin X and Y analogues. acs.org

Combinatorial Chemistry: Applying combinatorial approaches to generate a large number of diverse analogues for high-throughput screening.

These strategies will not only provide a deeper understanding of the SAR but also potentially yield new compounds with improved potency and novel biological activities.

Application of Advanced "-Omics" Technologies for Comprehensive Mechanistic Insight

To gain a holistic understanding of the cellular response to this compound, the integration of multiple advanced "-omics" technologies is indispensable. humanspecificresearch.orgfrontiersin.org Research on Xanthocillin X has already demonstrated the power of genomics (to identify resistance mutations) and proteomics (to identify protein targets and expression changes). acs.orgnih.govacs.org

Future studies should expand this approach to create a comprehensive mechanistic picture:

Genomics: Beyond sequencing resistant strains, comparative genomics can analyze the BGCs for xanthocillin-like compounds across different fungal species, offering insights into their evolution and functional diversity. nih.govmdpi.com

Transcriptomics (RNA-seq): Analyzing changes in gene expression in cells treated with this compound can reveal the pathways and cellular processes that are perturbed by the compound. mdpi.com

Proteomics: In-depth proteomic analysis can provide a global view of changes in protein abundance, post-translational modifications, and protein-protein interactions upon treatment, helping to map the compound's mechanism of action. nih.govnautilus.bio

Metabolomics: Studying the changes in the cellular metabolome will provide a functional readout of the physiological state of the cell in response to the compound, which is particularly relevant given that the mechanism of Xanthocillin X involves the dysregulation of a metabolic pathway (heme biosynthesis). acs.orghumanspecificresearch.org

Integrating these multi-omics datasets will provide a systems-level view of the drug-induced cellular perturbations, facilitating a more complete and nuanced understanding of this compound's mechanism of action. ecetoc.org

Integration of Computational Chemistry and Machine Learning in Xanthocillin Research

The fields of computational chemistry and machine learning (ML) offer powerful predictive tools that can accelerate research into this compound. arxiv.orgnih.gov These in silico methods can guide experimental work, optimize compound design, and help decipher complex biological data. mdpi.comh-brs.decyu.fr

Key applications in future Xanthocillin research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms like Random Forest or Support Vector Machines to build QSAR models. mdpi.comnih.gov These models can predict the biological activity of newly designed this compound analogues based on their chemical structures, prioritizing the synthesis of the most promising candidates. cam.ac.uk

Molecular Docking and Simulation: Employing computational chemistry to model the interaction of this compound and its analogues with potential protein targets or cofactors like heme. acs.org This can provide insights into binding modes and help explain observed biological activities.

Predictive Toxicology: Using ML models to predict the potential toxicity of novel analogues, helping to de-risk compounds early in the discovery process. cam.ac.uk

Analysis of -Omics Data: Applying ML algorithms to analyze large and complex -omics datasets to identify patterns, predict gene function, and construct regulatory networks that are impacted by this compound. wellcomeopenresearch.org

Antimicrobial Activity Prediction: Developing ML models trained on large datasets to predict the antimicrobial spectrum and efficacy of xanthocillin analogues against various pathogens. nih.gov

The integration of these computational approaches will create a synergistic research cycle, where in silico predictions guide wet-lab experiments, and the resulting experimental data is used to refine and improve the predictive models. arxiv.orgresearchgate.net

常见问题

Q. How can researchers assess the synergistic potential of this compound with existing antibiotics?

- Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Combine sub-MIC doses with β-lactams or fluoroquinolones and assess viability via time-kill curves. Use genomic analysis to identify resistance mechanisms disrupted by synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。